molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

Cat. No.: B3000477
CAS No.: 939-72-0
M. Wt: 163.18
InChI Key: OKLYJLYNSWYFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 2H-Benzo[d]mdpi.comproquest.comnih.govtriazole Core in Contemporary Organic Materials Science

The 2H-benzo[d] mdpi.comproquest.comnih.govtriazole (BTz) core is a cornerstone in the development of modern organic materials due to a combination of favorable characteristics. mdpi.com Its planar structure and inherent ability to self-assemble are highly desirable for creating ordered micro- and nanostructures. mdpi.com

From an electronic standpoint, the BTz moiety is recognized as an excellent electron-acceptor. mdpi.com This property is crucial for constructing donor-acceptor (D-A) systems, which are fundamental to many organic electronic devices. mdpi.comelectrochemsci.org In these systems, the BTz core facilitates intramolecular charge transfer (ICT), a key process for applications in organic solar cells (OSCs), and for creating polymers with electroluminescent and electrochromic properties. mdpi.comelectrochemsci.org Among various benzoazole derivatives, BTz has been noted for exhibiting the highest luminescence quantum yield, a measure of its efficiency in emitting light. mdpi.comproquest.com

The significance of the BTz core extends to a wide array of applications, including:

Organic Electronics: Building block for medium to wide band-gap conjugated polymers used in OSCs and organic field-effect transistors (OFETs). mdpi.comnih.gov

Photonics: Development of materials for optical waveguides. proquest.com

Industrial Chemistry: Used as a chemical intermediate in the synthesis of dyes and fungicides, and as an anti-corrosive agent in various fluids. mdpi.comproquest.com

Biomedical Fields: Serves as a "privileged structure" for designing new pharmacologically active compounds, with some derivatives showing antiviral activity. mdpi.comproquest.com

Key Properties and Applications of the 2H-Benzotriazole (BTz) Core
PropertyDescriptionSignificance in Materials Science
Electron-Acceptor Nature The triazole ring is electron-deficient.Enables the creation of donor-acceptor (D-A) systems for intramolecular charge transfer (ICT). mdpi.com
Self-Assembly Molecules can spontaneously organize into ordered structures.Crucial for forming micro- and nanostructures needed for devices like optical waveguides. mdpi.comproquest.com
High Luminescence Quantum Yield Efficiently emits light after absorbing it.Beneficial for developing electroluminescent materials and biomarkers. mdpi.com
Planar Structure The fused ring system is largely flat.Promotes effective π-conjugation, which is important for charge transport in organic semiconductors. nih.gov

Overview of Multifunctionality and Tunability in 2H-Benzo[d]mdpi.comproquest.comnih.govtriazole Derivatives

A key advantage of the 2H-benzotriazole scaffold is its "tunability," meaning its properties can be precisely and readily modified through standard chemical synthesis methods. mdpi.comproquest.com By attaching different functional groups at various positions on the BTz core, scientists can control the resulting molecule's electronic structure, solubility, and self-assembly behavior. nih.gov This facile modulation allows for the design of multifunctional materials where several desired properties are combined within a single compound. mdpi.com

The development of multifunctional compounds is a significant goal in sustainable chemistry as it can save resources and time. mdpi.comproquest.com The BTz moiety is an excellent candidate for this purpose. For instance, by introducing different donor groups to the electron-accepting BTz core, researchers can modulate the donor strength and, consequently, the electronic and optical properties of the material. nih.gov This strategy has been successfully employed to create a range of p-type semiconductors for OFETs. nih.gov

This high degree of tunability has led to the synthesis of diverse BTz derivatives with applications in specialized fields such as:

Optical Waveguides: By carefully selecting substituents, the self-assembly and emission properties can be controlled to guide light. proquest.com

Organic Field-Effect Transistors (OFETs): The electronic properties can be adjusted to create materials that function as semiconductors. mdpi.comnih.gov

Organogels: Appropriate chemical modifications can induce the formation of gel-like materials. mdpi.com

Polymers in Biomedicine: The BTz core can be incorporated into polymers for various biomedical uses. mdpi.comproquest.com

The versatility and ready tunability of 2H-benzo[d] mdpi.comproquest.comnih.govtriazole derivatives make them a highly interesting and adaptable platform in materials science, opening pathways for new applications and for improving the performance of existing technologies. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLYJLYNSWYFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2h Benzo D 1 2 3 Triazol 2 Yl Ethanol and Its Derivatives

Regioselective Synthesis of 2H-Benzotriazole Frameworks

Achieving regioselectivity in the formation of the 2H-benzotriazole core is paramount for the synthesis of compounds like 2-(2H-Benzo[d] researchgate.netias.ac.inrsc.orgtriazol-2-yl)ethanol. A classic and effective method involves the reductive cyclization of ortho-nitroazobenzenes. kyoto-u.ac.jp This process typically starts with the diazotization of a 2-nitroaniline (B44862) and subsequent coupling with a phenol (B47542) to form a 2-[(2-nitrophenyl)azo]phenol intermediate. This intermediate then undergoes a reductive cyclization to yield the 2-(2H-benzotriazol-2-yl)phenol framework. kyoto-u.ac.jp A variety of reducing agents can be employed for this cyclization step, including zinc in alkaline aqueous methanol (B129727), hydrazine (B178648) hydrate, or catalytic hydrogenation. kyoto-u.ac.jp

More contemporary methods have also been developed. One such approach is the condensation between o-arylenediamines and nitroarenes, which provides a direct route to 2-aryl-2H-benzotriazoles. researchgate.net Additionally, an electrochemical radical cyclization of o-aminyl azobenzenes has been shown to produce the benzotriazole (B28993) ring system without the need for external transition metal catalysts or chemical oxidants. researchgate.net

A particularly relevant synthesis for forming the core structure of UV absorbers, which are often 2-(2H-benzotriazol-2-yl)-phenolic compounds, is summarized below:

StepReactantsConditionsProductReference
1. Coupling2-Nitroaniline, p-CresolDiazotization, then coupling4-Methyl-2-[(2-nitrophenyl)azo]phenol kyoto-u.ac.jp
2. Cyclization4-Methyl-2-[(2-nitrophenyl)azo]phenolZinc, NaOH, aq. Methanol2-(2H-Benzotriazol-2-yl)-4-methylphenol kyoto-u.ac.jp

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches in 1,2,3-Triazole Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming 1,4-disubstituted 1,2,3-triazole rings. researchgate.netnih.gov While CuAAC does not typically form the fused benzotriazole ring system directly, it is extensively used to build complex derivatives from a pre-formed benzotriazole core. researchgate.netias.ac.in

In this context, a benzotriazole molecule is first functionalized with either a terminal alkyne or an azide (B81097) group. This functionalized benzotriazole then serves as a building block in a subsequent CuAAC reaction to conjugate it with another molecule containing the complementary azide or alkyne functionality. This strategy has been successfully employed to create novel benzotriazole-triazole hybrid molecules. researchgate.netias.ac.in The reaction is highly regioselective, yielding the 1,4-disubstituted triazole product. ias.ac.in

Another related method for forming the benzotriazole ring itself is the [3+2] cycloaddition of azides to benzynes, which provides a rapid and mild route to a variety of substituted benzotriazoles. acs.org

Advanced Synthetic Techniques: Microwave-Assisted Reaction Conditions

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reactions and improving yields in the synthesis of benzotriazole derivatives. This technology is particularly effective for the N-alkylation of benzotriazole. Compared to conventional heating, microwave irradiation can significantly reduce reaction times while providing good to excellent yields of N-alkylated products.

This technique has also been applied to carbon-carbon bond-forming reactions on the benzotriazole core. For instance, Sonogashira coupling reactions to synthesize T-shaped 2H-benzo[d] researchgate.netias.ac.inrsc.orgtriazole derivatives have been successfully performed under microwave irradiation. researchgate.net

Reaction TypeReactantsConditionsAdvantageReference
N-AlkylationBenzotriazole, Alkyl HalideBase (e.g., K2CO3), Optional catalystReduced reaction times, high yields
Sonogashira CouplingDibromobenzotriazole derivative, Terminal AlkynePd catalyst, Cu co-catalystEfficient C-C bond formation researchgate.net

Derivatization Strategies for Functionalization at the 2H-Benzotriazole Core

Functionalization of the pre-formed benzotriazole ring is a key strategy for creating a diverse range of derivatives, including the target compound 2-(2H-Benzo[d] researchgate.netias.ac.inrsc.orgtriazol-2-yl)ethanol.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for functionalizing the benzene (B151609) ring portion of the benzotriazole nucleus. nih.govmdpi.com Typically, a halogen-substituted benzotriazole (e.g., a dibromobenzotriazole) is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comorganic-chemistry.org This approach has been used to synthesize various arylethynylbenzotriazole derivatives, which are of interest for their optoelectronic properties. mdpi.com The reaction can be carried out under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

Direct N-alkylation of the benzotriazole ring presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of products. rsc.orgrsc.org While the N1-alkylated product is frequently the major isomer, specific catalytic systems have been developed to favor the desired N2-substitution. researchgate.net

A notable breakthrough is the use of a scandium triflate (Sc(OTf)3) catalyst, which facilitates a highly N2-selective alkylation of benzotriazoles with cyclohexanones, providing a direct route to N2-alkylated products with excellent regioselectivity. rsc.org Other approaches, such as using basic ionic liquids, have also been explored, though they may offer only moderate regioselectivity. researchgate.net

Once formed, N-alkylated benzotriazoles can undergo further chemical transformations. The benzotriazolyl (Bt) group is a good leaving group, making these compounds useful bifunctional building blocks. For example, benzotriazolyl alkyl esters can be synthesized from N-acylbenzotriazoles. In these esters, the benzotriazolyl moiety can be selectively substituted by various groups (alkyl, aryl, etc.) upon treatment with organozinc reagents. nih.gov

Catalyst/ReagentAlkylating AgentSelectivityProduct TypeReference
Sc(OTf)3CyclohexanonesHigh N2-selectivityN2-alkylated benzotriazoles rsc.org
B(C6F5)3DiazoalkanesHigh N1-selectivityN1-alkylated benzotriazoles rsc.org
Basic Ionic LiquidAlkyl HalidesModerate regioselectivityMixture of N1/N2-alkylated benzotriazoles researchgate.net

Electronic Structure and Spectroscopic Characterization of 2h Benzo D 1 2 3 Triazole Derivatives

Theoretical and Computational Investigations of Electronic States

Band Gap Determination and Correlation with Optical Emissions

The 2H-benzo[d] cymitquimica.commdpi.comresearchgate.nettriazole (BTz) moiety is a versatile component for constructing donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) systems. researchgate.netmdpi.com Its inherent electron-accepting character facilitates intramolecular charge transfer (ICT), which is fundamental to the photophysical behavior of these derivatives. mdpi.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the electronic band gap, which can be modulated through chemical synthesis. This modulation directly influences the optical properties of the material, such as absorption and emission wavelengths. mdpi.comresearchgate.net

The ability to tune the band gap allows for the rational design of BTz derivatives that emit light across different regions of the spectrum. This has been successfully applied to create aggregates that function as optical waveguides, where the emission wavelength is a direct consequence of the specific substitutions on the BTz core. mdpi.com Among various benzoazole derivatives, those containing the BTz core have been noted for exhibiting particularly high luminescence quantum yields. mdpi.com

Below is a table of calculated photophysical data for select 2H-benzo[d] cymitquimica.commdpi.comresearchgate.nettriazole derivatives, illustrating the effect of substitution on the electronic structure and optical properties. researchgate.net

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Band Gap (eV)λ absorption (nm)λ emission (nm)
1a -H-7.21-1.116.10332390
1b -Ph-6.80-1.605.20363433
1c -OMe-6.61-1.035.58347408
1d -OPh-6.43-1.554.88374450

This interactive data table is based on computational results from related research literature. researchgate.net

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization

A comprehensive suite of advanced spectroscopic and analytical techniques is employed to elucidate the precise chemical structure and electronic properties of novel 2H-benzo[d] cymitquimica.commdpi.comresearchgate.nettriazole derivatives. These methods provide unambiguous confirmation of molecular identity, purity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govmdpi.commdpi.com

Two-dimensional NMR techniques such as Correlated Spectroscopy (COSY) , Heteronuclear Single Quantum Coherence (HSQC) , and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the specific isomeric form and substitution patterns. mdpi.commdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments help differentiate between CH, CH₂, and CH₃ groups. mdpi.commdpi.com

Pulse Field-Gradient Spin-Echo (PFGSE) NMR spectroscopy can be used to study the aggregation behavior of molecules in solution. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it delivers highly accurate mass measurements, allowing for the determination of the exact molecular formula of the synthesized compound. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LCMS) is also utilized for analysis and purification verification. mdpi.com

Vibrational and Electronic Spectroscopy offer insights into functional groups and electronic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic vibrational frequencies of functional groups present in the molecule, such as C=C, C-N, and C-O bonds, confirming the successful incorporation of various substituents. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The absorption maxima (λₘₐₓ) correspond to the energy required to promote an electron from the HOMO to the LUMO, providing an experimental measure related to the band gap. researchgate.netmdpi.com

X-ray Crystallography offers the most definitive structural evidence.

Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like π-π stacking. nih.govmdpi.comnih.gov This technique is invaluable for confirming the absolute structure of the molecule.

Chromatographic Methods are essential for the separation and purification of these compounds.

High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector, is a standard method for assessing the purity of synthesized benzotriazole (B28993) derivatives and for quantitative analysis. nih.gov

Supramolecular Chemistry and Self Assembly of 2h Benzo D 1 2 3 Triazole Systems

Principles of Molecular Self-Assembly in 2H-Benzotriazole Derivatives

The self-assembly of 2H-benzotriazole derivatives is governed by a delicate balance of non-covalent interactions. rsc.orgresearchgate.net Unlike the V-shape of other triazoles, the T-shaped geometry of 2H-benzotriazoles plays a crucial role in directing their aggregation into ordered structures. rsc.orgmdpi.com The ability of these molecules to self-assemble allows for the bottom-up fabrication of micro- and nanostructures with potential applications in optoelectronics. mdpi.com

Key to this process is the principle of molecular recognition, where individual benzotriazole (B28993) units interact and organize spontaneously into thermodynamically stable, larger structures. The specific arrangement is highly dependent on the chemical structure, including substituents on the benzotriazole core, which can be modulated through standard chemical methods to control the resulting morphology. rsc.orgmdpi.com For instance, introducing groups like trifluoromethylphenyl can encourage self-assembly through specific interactions such as C–F…H-C and C–F…π. mdpi.com The process is also influenced by external conditions, such as the polarity of the solvent used during the aggregation process. rsc.org

Formation of Controlled Micro- and Nanostructures

The inherent tendency of 2H-benzotriazole derivatives to self-assemble has been harnessed to produce a variety of controlled micro- and nanostructures. mdpi.com These organized aggregates are of significant interest for applications in organic electronics, particularly as optical waveguides which are essential for novel photonic devices. rsc.orgmdpi.com

The morphology of the resulting structures can be precisely influenced by the substitution pattern on the benzotriazole molecule. Research has demonstrated that methoxy-substituted 2H-benzotriazoles tend to self-assemble into thick, crystalline, needle-like structures. In contrast, unsubstituted versions form more complex, flower-like aggregates. rsc.org The choice of solvent also plays a critical role; polar solvents like methanol (B129727) can induce the formation of well-defined structures, while less polar solvents may result in less-defined aggregates. rsc.org This tunability allows for the rational design of materials with specific morphologies and, consequently, desired functionalities.

Derivative TypeResulting MorphologyInfluencing Factors
Methoxy-substitutedThick, crystalline needlesPeripheral substitution rsc.org
UnsubstitutedFlower-like aggregatesPeripheral substitution rsc.org
General DerivativesWell-defined structuresUse of polar solvents (e.g., MeOH) rsc.org
General DerivativesLess-defined structuresUse of non-polar solvents (e.g., hexane) rsc.org

Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Aggregates

The primary driving forces behind the self-assembly of 2H-benzotriazole derivatives are non-covalent intermolecular interactions, principally hydrogen bonding and π-π stacking. rsc.org These interactions dictate the spatial arrangement of the molecules within the supramolecular aggregate.

Hydrogen Bonding: This interaction is a critical stabilizing factor in the formation of aggregates. nih.gov In benzotriazole systems, hydrogen bonds can form between molecules, contributing to the formation of one-dimensional molecular chains or more complex networks that provide structural integrity to the assembly. researchgate.netnih.govrsc.org The presence of hydrogen bonding can also influence the electronic properties of the aromatic rings. rsc.org

π-π Stacking: The aromatic nature of the benzotriazole core facilitates π-π stacking interactions. This type of interaction is dependent on the electron density of the π orbitals. rsc.org Studies have shown that hydrogen bonding can enhance the strength of π-π stacking interactions by causing a depletion of the π-electron cloud, which in turn affects the aromatic character of the rings and strengthens the stacking. rsc.org The combination of these forces—directional hydrogen bonds and cohesive π-π stacking—leads to the formation of stable, ordered aggregates. rsc.orgnih.gov

Interaction TypeRole in Self-AssemblyKey Characteristics
Hydrogen Bonding Directs molecular arrangement and provides stability. rsc.orgnih.govCan form 1D chains or 2D/3D networks. researchgate.netnih.gov It can strengthen π-π stacking. rsc.org
π-π Stacking Promotes aggregation of aromatic cores. rsc.orgStrength is influenced by substituent effects and hydrogen bonding. rsc.org
Van der Waals Forces Contribute to overall stability and packing. mdpi.comresearchgate.netWeaker, non-directional forces. nih.gov

Design and Synthesis of Low-Molecular-Weight Gelators (LMWGs)

Certain 2H-benzotriazole derivatives have been specifically designed to function as low-molecular-weight gelators (LMWGs). These are small molecules capable of immobilizing large volumes of a solvent through the formation of a three-dimensional network of self-assembled fibers. mdpi.commdpi.com

The design of effective LMWGs based on the 2H-benzotriazole scaffold involves incorporating functionalities that promote strong, directional intermolecular interactions. The synthesis strategy often involves C-C coupling reactions, such as the Sonogashira coupling, to attach various alkynyl fragments to a dibromobenzotriazole core. mdpi.com This modular approach allows for the systematic variation of the molecule's structure to fine-tune its gelation properties. The resulting gelator molecules self-assemble in organic solvents, driven by forces like hydrogen bonding and π-stacking, to form the fibrous network that constitutes the gel. mdpi.com

Applications in Advanced Materials Science

Organic Optoelectronic Devices

The development of organic optoelectronic devices relies on materials that can efficiently manage charge carriers (electrons and holes) and interact with light. The BTz moiety has been integral to the design of such materials, particularly for OLEDs, OFETs, and OSCs. electrochemsci.org

In the field of OLEDs, materials incorporating the BTz unit serve as key components in the emissive layer. Researchers have synthesized various D-π-A conjugated polymers where the BTz building block functions as the electron-accepting (A) unit. nih.gov This molecular architecture is crucial for controlling the electronic properties and emission colors of the material.

For instance, π-conjugated polymers containing BTz units have been developed through methods like palladium-catalyzed direct C-H cross-coupling polycondensation. nih.govmdpi.com By pairing 5,6-difluorobenzotriazole with different electron-donating thiophene (B33073) derivatives, researchers have created a series of polymers with tunable properties. nih.gov Although early examples of these polymers showed moderate OLED performance, they demonstrated the immense potential of this approach for creating a wide array of semiconducting materials for various optoelectronic devices by simply modifying the donor and acceptor units. mdpi.com Other studies have focused on creating fluorene-benzotriazole based polymers, which can act as the emissive layer in single-layer OLEDs, with some designs achieving white light emission by incorporating thiophene linkers into the polymer backbone. rsc.org

OFETs are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is highly dependent on the semiconductor layer's ability to transport charge. Donor-π-Acceptor-π-Donor (D-π-A-π-D) compounds featuring a BTz core have been successfully employed as the active semiconductor in OFETs. nih.gov

These materials typically behave as p-type semiconductors, meaning they transport charge via the movement of holes. nih.gov The planar structure of the BTz core, combined with π-conjugated donor groups, facilitates intramolecular charge transfer and efficient molecular packing in the solid state—both critical factors for achieving high charge-carrier mobility. nih.gov

In a typical study, a series of D–A–D compounds with a 2H-benzo[d] nih.govresearchgate.netnih.govtriazole core were tested in a top-contact/bottom-gate OFET architecture. The device consists of a p-doped silicon wafer as the gate, a 300 nm layer of thermally grown silicon dioxide (SiO₂) as the dielectric, and the BTz derivative as the active semiconductor layer. nih.gov The performance of these devices underscores the potential of BTz-based materials in organic electronics.

BTz DerivativeHole Mobility (μ) [cm²/Vs]On/Off RatioDevice Architecture
PTTBTz-F4.49 x 10⁻²1.13 x 10⁷Bottom-gate, Top-contact
PTTBTz-OR8.39 x 10⁻³2.98 x 10⁴Bottom-gate, Top-contact
PTTBTz6.37 x 10⁻⁵-Bottom-gate, Top-contact

The BTz moiety is a popular electron-acceptor building block for creating medium-to-wide band-gap D-A conjugated polymers used in the active layer of OSCs. nih.govsioc-journal.cn These polymers are designed to absorb sunlight efficiently and facilitate the separation of excitons (electron-hole pairs) into free charge carriers. sioc-journal.cn The versatility of the BTz unit allows for easy modification of the polymer backbone, which can improve solubility and optimize the material's photovoltaic properties. nih.govelectrochemsci.org

Inverted solar cell devices using BTz-based polymers and small molecules have demonstrated notable power conversion efficiencies (PCEs). For example, a high-molecular-weight polymer, PBTZCZ-H, consisting of a BTz acceptor and a carbazole (B46965) donor, achieved a PCE of 5.13% in an inverted device structure. mdpi.com A related small molecule, BTZCZ-2, reached a comparable PCE of 5.05%. mdpi.com These results highlight the effectiveness of the BTz core in materials for solar energy conversion.

MaterialPCE [%]Jsc [mA/cm²]Voc [V]FF
PBTZCZ-H5.1311.50.740.60
BTZCZ-25.059.950.890.57

Optical Waveguides and Integrated Photonic Devices

Organic molecules capable of self-assembly into well-defined micro- or nanostructures are essential for creating novel photonic devices like optical waveguides, which are the fundamental components for guiding light in integrated circuits. mdpi.com T-shaped 2H-benzo[d] nih.govresearchgate.netnih.govtriazole derivatives have been shown to self-assemble into highly organized, crystalline, needle-like structures. researchgate.netresearchgate.net These aggregates can function as active optical waveguides, confining and transmitting light along their length. researchgate.net

The process relies on the slow diffusion of a poor solvent into a solution of the BTz derivative in a good solvent, prompting the molecules to aggregate in an orderly fashion. The morphology of these aggregates, and thus their waveguiding properties, can be controlled by modifying the peripheral substituents on the BTz core. researchgate.netresearchgate.net For example, methoxy-substituted benzotriazoles form thick, crystalline needles that exhibit excellent waveguide behavior, whereas unsubstituted versions may form flower-like aggregates with no such properties. researchgate.net This ability to guide light at the microscale makes BTz-based materials promising for applications in nanophotonics and integrated optical devices. mdpi.com

Materials for Two-Photon Absorption (TPA) Processes

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, optical data storage, and bio-imaging. The development of materials with high TPA cross-sections is a key area of research. mdpi.com

Derivatives of 2H-benzotriazole, particularly those with a D-π-A-π-D structure, have been identified as promising TPA dyes. researchgate.net By decorating the BTz core with pyrazine (B50134) and adding strong electron-donating groups at the ends, researchers have created molecules with significantly enhanced TPA properties. The BTz core acts as the central acceptor, facilitating a strong intramolecular charge transfer that is crucial for a large TPA response. One such dye achieved a TPA cross-section of 1532 GM (Goeppert-Mayer units), a value higher than many similar benzotriazole (B28993) derivatives, demonstrating the platform's potential. researchgate.net Theoretical calculations have confirmed that interaction between the different dipolar systems within the molecule is responsible for these enhanced nonlinear optical properties. researchgate.net

Metal-Organic Frameworks (MOFs) Based on 2H-Benzotriazole Linkers

Metal-organic frameworks are highly porous, crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The choice of the organic linker is critical for determining the MOF's structure, pore size, and functional properties. While many different organic molecules have been used as linkers, those containing triazole and benzotriazole moieties are of particular interest for applications in gas storage and separation. nih.govresearchgate.net

A mixed-linker strategy, where benzotriazole (BTA) is used alongside another linker like benzimidazole (B57391) (BIM), has been shown to create novel MOF structures. acs.org For example, a MOF synthesized with a specific 4:1 molar ratio of BTA to BIM linkers exhibited diffusion selectivity for ethylene (B1197577) over ethane. acs.org This selectivity arises from the specific pore structure and narrow, flexible apertures (around 3 Å) created by the combination of linkers. This work demonstrates how incorporating benzotriazole linkers can tune the topology and sorption properties of MOFs for important industrial separations. acs.org

Supercapacitor Properties of Related Molecular Architectures

The core structure of 2-(2H-Benzo[d] nih.govresearchgate.netosti.govtriazol-2-yl)ethanol is part of the broader benzotriazole family, which has been explored for applications in advanced energy storage devices, particularly supercapacitors. While direct studies on the supercapacitor properties of 2-(2H-Benzo[d] nih.govresearchgate.netosti.govtriazol-2-yl)ethanol are not extensively documented, research into related molecular architectures, such as benzotriazolium-based ionic liquids, provides significant insights into the potential of this class of compounds.

Researchers have successfully synthesized novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts and tested their applicability in energy storage. nih.gov These compounds have been used to create gel polymer electrolytes (GPEs) for electric double-layer capacitors (EDLCs). nih.gov Ionic liquids are considered promising electrolytes for supercapacitors as they can offer a wide operating potential window and enhanced safety compared to traditional aqueous and organic solvent-based electrolytes. frontiersin.orgnih.gov

In one study, a gel polymer electrolyte was fabricated by immobilizing an asymmetrically substituted 1-butyl-3-pentyl-1,2,3-benzotriazolium tetrafluoroborate (B81430) ionic liquid within a poly(vinylidene fluoride-co-hexa-fluoropropylene) (PVDF-HFP) copolymer. nih.gov This solid-state electrolyte membrane was then used to construct a symmetrical EDLC. The electrochemical performance of this device demonstrated the viability of benzotriazolium-based systems for supercapacitor applications. The GPE exhibited high ionic conductance at room temperature (5.71 × 10⁻³ S cm⁻¹) and thermal stability up to approximately 200 °C. nih.gov

The fabricated supercapacitor demonstrated a wide operating window of up to 6.0 V and achieved a specific capacitance of 8.85 F g⁻¹ at a low scan rate of 2 mV s⁻¹. nih.gov The device also exhibited an energy density of 2.99 μW h g⁻¹ and a power density of 11.2 mW g⁻¹. nih.gov To prove its practical application, the fabricated supercapacitor was successfully used to power a red light-emitting diode (LED). nih.gov

The electrochemical properties of the synthesized benzotriazolium salts themselves, prior to incorporation into the gel polymer, were also studied. They showed a wide electrochemical potential window of up to 4.0 V with excellent cyclic recoverability, indicating their stability during charge-discharge cycles. nih.gov Other research into novel ionic liquids based on the benzotriazolium cation has also highlighted their high thermal stability (up to 345 °C) and large electrochemical windows (3 V), reinforcing their potential as a medium for electrochemical applications. osti.gov Furthermore, research has explored covalently incorporating heterocyclic benzotriazole into reduced graphene oxide to create high-performance electrochemical supercapacitor electrodes. researchgate.net

Table 1: Electrochemical Performance of a Benzotriazolium-Based Gel Polymer Electrolyte Supercapacitor

This table summarizes the key performance metrics of an electric double-layer capacitor (EDLC) fabricated using a gel polymer electrolyte containing 1-butyl-3-pentyl-1,2,3-benzotriazolium tetrafluoroborate. nih.gov

ParameterValue
Specific Capacitance8.85 F g⁻¹ (at 2 mV s⁻¹)
Operating Voltage Window0–6.0 V
Ionic Conductance5.71 × 10⁻³ S cm⁻¹
Energy Density2.99 μW h g⁻¹
Power Density11.2 mW g⁻¹
Thermal StabilityUp to ~200 °C

Coordination Chemistry of 2h Benzo D 1 2 3 Triazole Derivatives

Ligand Design and Strategies for Metal Ion Complexation

The design of ligands based on the benzotriazole (B28993) framework is a cornerstone for developing novel coordination compounds with tailored properties. Benzotriazole and its derivatives are versatile building blocks in coordination chemistry due to their multiple nitrogen donor atoms, varied coordination modes, and the ability to form stable complexes. The compound 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol introduces a hydroxyl group via an ethyl linker to the benzotriazole core, significantly enhancing its coordination versatility.

The primary strategy for metal ion complexation with 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol involves its function as a bidentate chelating ligand. Complexation can occur through one of the nitrogen atoms of the triazole ring and the oxygen atom of the ethanol (B145695) group, forming a stable chelate ring with a metal center. This N,O-bidentate chelation is a common and effective strategy for stabilizing transition metal and main group metal complexes. nih.gov For instance, derivatives like 2-(2H-benzotriazol-2-yl)phenol are known to form such N,O-bidentate chelations. nih.gov

The flexibility of the ethyl linker in 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol allows the ligand to accommodate a variety of metal ion coordination geometries. This flexibility is crucial in directing the final architecture of the coordination compound, which can range from discrete mononuclear complexes to extended polymeric structures. In a related compound, 2-(benzotriazol-1-yl) acetic acid, the carboxylate group, along with the triazole unit, provides multiple coordination sites, leading to the formation of three-dimensional coordination polymers. nih.gov Similarly, the hydroxyl group in 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol can act as a bridging unit between two metal centers, further expanding the structural possibilities.

Another strategic consideration is the potential for the benzotriazole moiety to act as a linker between metal ions, facilitating the construction of metal-organic frameworks (MOFs). nih.gov The combination of the chelating ethanol arm and the bridging potential of the triazole ring makes 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol an attractive candidate for designing polynuclear clusters and coordination polymers with specific catalytic or material properties. The addition of a secondary ligand, such as monoethanolamine, has been shown to increase the chemical activity and coordination potential of similar benzotriazole derivatives like 2-(2H-benzotriazol-2-yl) acetic acid. sapub.org

Structural Elucidation of Coordination Compounds

The precise determination of the three-dimensional structure of coordination compounds is essential for understanding their chemical properties and reactivity. Several analytical techniques are employed for the structural elucidation of metal complexes derived from 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol and related benzotriazole ligands.

Infrared (IR) Spectroscopy is a valuable tool for identifying the coordination mode of the ligand. When 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol coordinates to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed. A key indicator of coordination via the hydroxyl group is the shift and broadening of the O-H stretching band. Furthermore, the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming complexation. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can show significant chemical shifts for the protons and carbons near the coordination sites upon complexation, indicating the ligand's binding to the metal center.

Additional techniques such as elemental analysis, mass spectrometry, and thermal analysis are used to confirm the stoichiometry and thermal stability of the synthesized complexes. sapub.org For instance, in studies of 3d-metal complexes with 2-(2H-benzotriazol-2-yl) acetic acid, these methods were used to determine the composition and decomposition patterns of the coordination compounds. sapub.org

Catalytic Applications in Organic Transformations Utilizing Benzotriazole-Metal Complexes

Metal complexes incorporating benzotriazole-based ligands have emerged as effective catalysts in a variety of organic transformations. The electronic properties and structural versatility of these ligands can be fine-tuned to modulate the catalytic activity of the metal center. While specific catalytic studies on 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol complexes are not extensively documented, the known applications of related benzotriazole-metal systems provide a strong indication of their potential.

Cross-Coupling Reactions: Palladium complexes of benzotriazole derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. The benzotriazole ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. It is anticipated that palladium complexes of 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol could also exhibit catalytic activity in such transformations.

Ring-Opening Polymerization (ROP): Zinc complexes supported by amino-phenolate ligands are known to be active catalysts for the ring-opening polymerization of cyclic esters like lactide, which is a key process for producing biodegradable polymers. nih.gov Given the structural similarity, zinc complexes featuring the N,O-chelate from 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol are promising candidates for catalyzing ROP reactions.

Oxidation and Reduction Reactions: Ruthenium(II) complexes with chelating benzotriazole ligands have demonstrated catalytic activity in both the oxidation of olefins to carbonyl compounds and the transfer hydrogenation of carbonyl compounds to alcohols. researchgate.net This dual catalytic capability highlights the versatility of the benzotriazole ligand framework in supporting different types of redox transformations.

The table below summarizes some of the catalytic applications demonstrated by various benzotriazole-metal complexes.

Catalytic ReactionMetalLigand TypeReference
Suzuki-Miyaura CouplingPalladium4-methyl-2-(2H-benzotriazol-2-yl)-phenolate nih.gov
Ring-Opening PolymerizationZincAmino-phenolate derivatives nih.gov
Oxidation of OlefinsRuthenium1-(pyridin-2-yl)-1H-benzo[d] sapub.orgnih.govrsc.orgtriazole researchgate.net
Transfer HydrogenationRuthenium1-(pyridin-2-yl)-1H-benzo[d] sapub.orgnih.govrsc.orgtriazole researchgate.net
Quinazoline SynthesisCopper/IronGeneral N-heterocycles mdpi.com

Influence of Metal Coordination Geometry and Environment on Chemical Reactivity

The chemical reactivity of a metal complex is profoundly influenced by the coordination geometry around the metal ion and the nature of its coordination environment. These factors dictate the accessibility of the metal center to substrates, the stability of reaction intermediates, and the electronic properties of the catalyst. For complexes derived from 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol, these principles are critical in determining their potential catalytic performance.

Coordination Geometry: The geometry of a metal complex (e.g., tetrahedral, square planar, octahedral) has a direct impact on its reactivity. For instance, a coordinatively unsaturated complex, or one that can easily lose a ligand to become unsaturated, is often more catalytically active because it provides a vacant site for substrate binding. The flexible ethyl-alcohol arm of 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol can adapt to the preferred coordination number and geometry of different metal ions, potentially allowing for the creation of active catalytic sites. In a cobalt complex with a related benzotriazole ligand, both tetrahedral and octahedral geometries were observed within the same polymeric structure, showcasing the ligand's adaptability. nih.gov

Electronic Effects: The electronic environment around the metal center, modulated by the ligand, is a key determinant of reactivity. The benzotriazole moiety, with its nitrogen atoms, acts as a σ-donor, influencing the electron density at the metal center. Substituents on the benzotriazole or the ancillary ligands can further tune these electronic properties. This tuning can affect the metal's redox potential, making it more or less suitable for specific oxidative or reductive catalytic cycles.

Steric Effects: The steric bulk of the ligand framework can control substrate selectivity and prevent catalyst deactivation pathways like dimerization. The ethyl group in 2-(2H-Benzo[d] sapub.orgnih.govrsc.orgtriazol-2-yl)ethanol provides a degree of steric hindrance that can be beneficial in controlling access to the metal center. In catalysis, achieving a balance between sufficient steric protection and allowing substrate access is crucial for high activity and selectivity.

Structure Property Relationship Studies in 2h Benzo D 1 2 3 Triazole Chemistry

Systematic Modulation of Electronic and Photophysical Properties through Strategic Substitution

The electronic and photophysical characteristics of the 2H-benzotriazole core can be precisely tuned through strategic chemical modifications. mdpi.com Density Functional Theory (DFT) calculations are frequently employed to understand and predict how these substitutions influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's chemical activity and optical properties. scirp.org

By attaching different electron-donating or electron-withdrawing groups to the benzotriazole (B28993) framework, researchers can systematically alter these energy levels. For instance, in Donor–π–Acceptor–π–Donor (D–A–D) type molecules where 2H-benzotriazole acts as the acceptor (A) core, the introduction of strong electron-donating groups (D) like triphenylamine (B166846) raises the HOMO energy level. mdpi.comnih.gov This elevation of the HOMO level leads to a reduction in the HOMO-LUMO gap, which typically results in a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. researchgate.net

This principle allows for the creation of compounds with tailored photophysical responses. Natural transition orbital (NTO) analysis confirms that for the lowest energy electronic transitions, the "hole" (positive charge) is centered on the donor groups and a connecting π-bridge, while the "electron" (negative charge) is localized on the benzotriazole core, confirming an intramolecular charge transfer (ICT) process. mdpi.com This targeted modulation is fundamental for developing materials for specific applications, such as organic light-emitting diodes (OLEDs) and sensors.

Below is a table summarizing the effect of different substituents on the photophysical properties of select 2H-benzotriazole derivatives.

Compound TypeSubstituent (Donor Group)Absorption Max (λabs, nm)Emission Max (λem, nm)Key FindingReference
D-A-D BenzotriazoleTriphenylamine422520Strong donor group causes a significant red-shift in emission due to a smaller HOMO-LUMO gap. mdpi.com
D-A-D BenzotriazoleCarbazole (B46965)399448Moderate donor group results in blue-shifted emission compared to triphenylamine. nih.gov
D-A-D BenzotriazolePhenoxazine404527Demonstrates how donor planarity and strength influence ICT character. nih.gov
Ortho-substituted Drometrizole-NH2 (Amino)--The presence of an -NH2 substituent reduces the O-H bond dissociation enthalpy and ionization potential, enhancing antioxidant potential. scirp.org
Ortho-substituted Drometrizole-CN (Cyano)--The electron-withdrawing -CN group increases the proton affinity of the molecule. scirp.org

Correlation Between Molecular Architecture and Self-Assembly Characteristics

The way in which 2H-benzotriazole derivatives arrange themselves in the solid state is highly dependent on their molecular architecture. rsc.org These compounds can form highly organized aggregates through self-assembly, a process driven by non-covalent interactions like hydrogen bonding and van der Waals forces. rsc.orgresearchgate.netrsc.org The specific morphology of these aggregates is directly influenced by the peripheral substituents on the benzotriazole core. rsc.org

For example, studies on T-shaped 2H-benzo[d] currentopinion.bersc.orgnih.govtriazoles have shown that methoxy-substituted derivatives self-assemble into well-defined, thick, and crystalline needle-like or rod-like microstructures. rsc.orgresearchgate.net In contrast, the unsubstituted parent compounds tend to form less-defined, flower-like aggregates. rsc.orgresearchgate.net This demonstrates that even subtle changes to the molecular structure can dramatically alter the final supramolecular architecture.

The solvent used during the aggregation process also plays a critical role. The use of a polar solvent like methanol (B129727) can induce the formation of well-defined crystalline structures, while less polar or non-polar solvents may lead to amorphous materials or different morphologies, such as flower-like structures. rsc.org On inert surfaces, benzotriazole can form one-dimensional molecular chains where molecules are linked by hydrogen bonds. researchgate.netrsc.org This ability to control aggregation by tuning both molecular structure and processing conditions is vital for applications in organic electronics, where solid-state packing directly impacts performance. rsc.org

Rational Design of Functional Materials Based on Precise Structural Modifications

The knowledge gained from structure-property and structure-assembly studies enables the rational design of functional materials tailored for specific applications. rsc.orgnih.gov By making precise structural modifications to the 2H-benzotriazole scaffold, scientists can create materials with desired optoelectronic or semiconducting properties. mdpi.com

One successful application is in the field of organic photonics. The self-assembled, rod-like microcrystalline structures formed by certain T-shaped 2H-benzotriazole derivatives have been shown to function as active optical waveguides. rsc.orgmdpi.com These structures can confine and transmit light, a crucial function for creating miniaturized photonic devices. rsc.org

Another key area is organic electronics. Researchers have designed a series of Donor–π–Acceptor–π–Donor (D–A–D) compounds using the 2H-benzotriazole core as the electron-accepting unit. nih.gov Theoretical calculations and experimental results show that the planarity of the molecular structure and efficient intramolecular charge transfer are critical for charge transport. nih.gov When used as the active layer in organic field-effect transistors (OFETs), these rationally designed benzotriazole derivatives have demonstrated effective p-type semiconductor behavior, indicating their ability to transport positive charge carriers (holes). mdpi.comnih.gov This work highlights how precise control over molecular geometry can lead to the development of new organic semiconductors. nih.gov

Molecular Interaction Principles with Biological Targets (Focus on Chemical Mechanisms)

Benzotriazole and its derivatives are recognized as important pharmacophores in drug design due to their structural similarity to nucleic acid bases and their ability to participate in various non-covalent interactions. currentopinion.benih.gov The chemical basis for their biological activity lies in their capacity to bind to the active sites of proteins and enzymes. currentopinion.be The key physicochemical characteristics that govern this binding are molecular size, lipophilicity, and the presence of hydrogen bond donors and acceptors. currentopinion.be The conjugated benzene (B151609) ring allows for stacking interactions, while the three nitrogen atoms in the triazole ring are crucial for forming hydrogen bonds and coordinating with metal ions. nih.gov

Furthermore, benzotriazole derivatives are known to form very strong coordinate bonds with transition metal ions, a property that underlies their use as corrosion inhibitors for metals like copper. researchgate.netmdpi.com This strong affinity for metals is also relevant in a biological context. Many enzymes, known as metalloenzymes, contain metal ions (e.g., copper, zinc, cobalt) in their active sites that are essential for their catalytic function. researchgate.net Benzotriazole derivatives can bind to these metal centers, such as the copper in superoxide (B77818) dismutase or the cobalt in vitamin B12, potentially altering the enzyme's function. researchgate.net This coordination chemistry is a key mechanism through which benzotriazole compounds can exert their biological effects. researchgate.netrsc.org

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the interactions between benzotriazole derivatives and their biological targets at an atomic level. currentopinion.betandfonline.com Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol). currentopinion.becurrentopinion.be

These simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For instance, docking studies of benzotriazole derivatives with Staphylococcus aureus tyrosyl-tRNA synthetase revealed hydrogen bonding with residues such as ASP80 and GLN174. currentopinion.be Similarly, simulations with the enzyme CYP51, a target for antifungal drugs, showed that the placement of the triazole heterocycle within the active site is a key determinant of inhibitory potency. nih.gov

Following docking, MD simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. tandfonline.comresearchgate.net These simulations confirm whether the key interactions identified by docking, such as hydrogen bonds, are maintained, providing a more dynamic and realistic picture of the binding event. tandfonline.com This computational approach is central to the rational design of new, more potent inhibitors based on the benzotriazole scaffold. nih.gov

The table below presents a summary of findings from various molecular docking studies involving benzotriazole derivatives.

Benzotriazole DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesReference
Generic BenzotriazoleS. aureus tyrosyl-tRNA synthetase (1JIJ)-7.2ASP80, GLN174 currentopinion.be
2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamideS. aureus tyrosyl-tRNA synthetase (1JIJ)-8.9TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196 currentopinion.be
TAJ1 DerivativeNEK2 Kinase-10.5Not specified researchgate.net
Various DerivativesCandida CYP51 (5JLC)Up to -22.79Not specified researchgate.net
Various DerivativesSARS-CoV-3CL ProteaseNot specifiedGlu166, Cys145 tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions between substituted benzotriazole precursors and ethanol derivatives under reflux conditions. For example, related benzotriazole compounds are synthesized by reacting 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid, followed by solvent evaporation and purification via silica gel column chromatography .
  • Key Considerations : Reaction time (e.g., 4–14 hours), solvent selection (ethanol, acetone), and catalysts (e.g., K₂CO₃) significantly influence yield. Purification methods (e.g., column chromatography with hexane:DCM mixtures) are critical for isolating high-purity products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm molecular structure, with characteristic peaks for benzotriazole protons (δ 7.5–8.5 ppm) and ethanol moieties .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for derivatives with bulky substituents (e.g., tert-pentyl groups), which stabilize molecular packing .
  • Thermal Analysis : Melting points (e.g., 80–83°C for UV-328 derivatives) and stability under storage conditions (dry, 2–8°C) are critical for handling .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
  • Emergency Measures : For skin/eye exposure, rinse immediately with water (≥15 minutes). Use activated charcoal for accidental ingestion .
  • Storage : Store in sealed containers at 2–8°C to prevent degradation or hygroscopicity .

Advanced Research Questions

Q. How can computational methods enhance the design of benzotriazole derivatives with targeted biological activity?

  • In Silico Strategies :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities for targets such as NEK7 kinase (binding energy: −10.5 kJ/mol for TAJ1 derivative) .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or UV-absorption efficacy .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., PPARα/δ activation) over 100-ns trajectories to validate therapeutic potential .

Q. How do researchers resolve contradictions in reported biological activities of benzotriazole derivatives?

  • Case Study : While compound 73a (PPARα/δ activator) shows EC₅₀ values comparable to Wy-14643, potency variations arise from substituent effects (e.g., tert-pentyl vs. methyl groups) .
  • Validation Steps :

  • Replicate assays under standardized conditions (e.g., MTT assays on MDA-MB231 cells).
  • Cross-validate using orthogonal techniques (e.g., Western blotting for protein expression).
  • Perform dose-response curves to confirm EC₅₀ consistency .

Q. What advanced crystallization techniques improve structural resolution for benzotriazole-based compounds?

  • Refinement Tools : SHELXL incorporates twin refinement and high-resolution data (d ≤ 0.8 Å) to model disorder in bulky substituents (e.g., tert-pentylphenol derivatives) .
  • Challenges :

  • Twinned Crystals : Use Hooft y parameters to refine pseudo-merohedral twinning.
  • Disorder Modeling : Apply PART instructions for flexible alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.